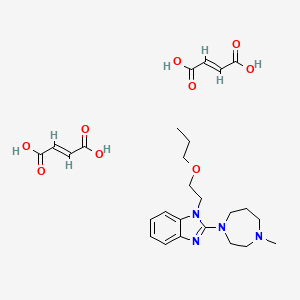
1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a synthetic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(n-propoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Homopiperazine Introduction: The 4-methyl-1-homopiperazine moiety is introduced via nucleophilic substitution, often using a suitable leaving group like a tosylate.
Formation of Difumarate Salt: The final step involves the formation of the difumarate salt by reacting the free base with fumaric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the homopiperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, in the presence of bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-piperazinyl)benzimidazole: Lacks the homopiperazine moiety.
1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole monofumarate: Contains only one fumarate group.
Uniqueness: 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
87250-52-0 |
|---|---|
Formule moléculaire |
C26H36N4O9 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-propoxyethyl)benzimidazole |
InChI |
InChI=1S/C18H28N4O.2C4H4O4/c1-3-14-23-15-13-22-17-8-5-4-7-16(17)19-18(22)21-10-6-9-20(2)11-12-21;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
ANZIESYBCKZQRJ-LVEZLNDCSA-N |
SMILES isomérique |
CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















